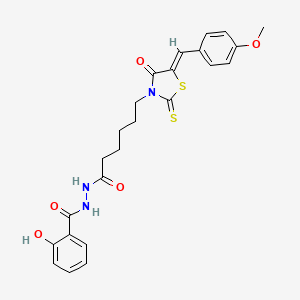

(Z)-2-hydroxy-N'-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-2-hydroxy-N’-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)benzohydrazide” is a complex organic compound . It has been studied for its various properties and potential applications in different fields .

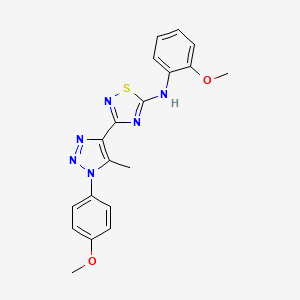

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present . It includes a thioxothiazolidinone ring, a benzylidene group, and a methoxy group . The exact structure would need to be determined through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación

Synthesis of Complexes

This compound has been used in the synthesis of complexes, specifically a Ni(II) complex . The single X-ray crystal structure of this complex was solved, and its structural properties were evaluated using various spectroscopic techniques .

Biological Activities

The compound and its Ni(II) complex have shown biological activities against both Gram-positive and Gram-negative bacterial species, as well as fungal species . The complex showed higher activity against certain bacteria and fungi compared to the ligand .

Eco-friendly Protocols

The compound has been synthesized using eco-friendly protocols, which is an important consideration in modern chemistry .

Structural Analysis

The compound has been used in structural analysis studies. Its structural properties were evaluated using Fourier transform infrared, proton nuclear magnetic resonance, mass, and Ultraviolet/Visible spectroscopy .

Thermogravimetric Analysis

The compound’s thermal stability was assessed using thermogravimetric analysis .

Magnetic Susceptibility

The compound’s diamagnetic properties were assessed using magnetic susceptibility .

Direcciones Futuras

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. It could be interesting to explore its potential as a corrosion inhibitor , its biological activities , and other possible uses. More research is needed to fully understand the potential of this compound.

Mecanismo De Acción

Target of Action

The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the synthesis of melanin . Tyrosinase is responsible for the oxidation of tyrosine, a critical step in melanin production .

Mode of Action

The compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction prevents the oxidation of tyrosine, thereby reducing melanin production .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting tyrosinase . This inhibition disrupts the conversion of tyrosine to melanin, leading to a decrease in melanin production . As a result, the compound can attenuate α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX)-induced melanin contents in melanoma cells .

Result of Action

The inhibition of tyrosinase by this compound leads to a decrease in melanin production . This reduction can help manage conditions associated with excessive melanin accumulation, such as hyperpigmentation, age spots, and melasma spots on the skin .

Propiedades

IUPAC Name |

2-hydroxy-N'-[6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S2/c1-32-17-12-10-16(11-13-17)15-20-23(31)27(24(33)34-20)14-6-2-3-9-21(29)25-26-22(30)18-7-4-5-8-19(18)28/h4-5,7-8,10-13,15,28H,2-3,6,9,14H2,1H3,(H,25,29)(H,26,30)/b20-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKYMMWOEVAVDK-HKWRFOASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-hydroxy-N'-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(Isobutylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2803325.png)

![3-(4-Fluorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803329.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2803330.png)

![6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803331.png)

![Methyl 3-amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2803333.png)

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2803336.png)

![2-Chloro-N-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]propanamide](/img/structure/B2803338.png)